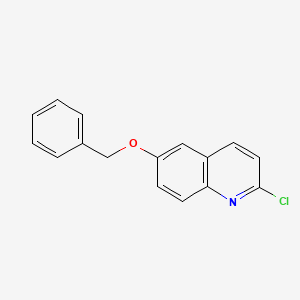

6-(Benzyloxy)-2-chloroquinoline

Descripción general

Descripción

6-(Benzyloxy)-2-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a benzyloxy group at the 6-position and a chlorine atom at the 2-position of the quinoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-chloroquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloroquinoline.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6-position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Chloro Position

The electron-deficient chloro group at position 2 undergoes nucleophilic substitution under mild conditions. Common reagents and outcomes include:

Mechanistic Insight : The chloro group’s reactivity is enhanced by the electron-withdrawing quinoline ring. Palladium-catalyzed couplings (e.g., Suzuki) proceed via oxidative addition of the C–Cl bond to Pd(0), transmetallation with boronic acids, and reductive elimination .

Functionalization of the Benzyloxy Group

The benzyloxy moiety at position 6 can undergo oxidation, hydrogenolysis, or electrophilic substitution:

Key Observation : Hydrogenolysis selectively removes the benzyl group without affecting the quinoline core or chloro substituent .

Reduction of the Quinoline Ring

The aromatic quinoline ring can be partially reduced to access dihydroquinoline derivatives:

Note : Partial reduction preserves the chloro and benzyloxy groups while modifying the ring’s electronic properties .

Cross-Coupling Reactions

6-(Benzyloxy)-2-chloroquinoline participates in Pd-catalyzed cross-couplings to form complex architectures:

Example : Reaction with piperidine under CO pressure (40 bar) yields 2-(piperidine-1-carbonyl)-6-(benzyloxy)quinoline with 82% selectivity .

Deprotection and Subsequent Modifications

The benzyloxy group serves as a protective group, enabling post-deprotection functionalization:

Application : The deprotected 6-hydroxy intermediate is pivotal in synthesizing antimycobacterial and anticancer agents .

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

6-(Benzyloxy)-2-chloroquinoline has demonstrated notable antimicrobial efficacy against various pathogens. Studies indicate that it exhibits significant growth inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Aspergillus niger . The compound's structural features contribute to its ability to disrupt microbial cellular processes, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research suggests that derivatives of 2-chloroquinoline, including those with benzyloxy substitutions, show promising activity against various cancer cell lines. For instance, modifications to the quinoline structure have resulted in enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (NCI-H460) . The presence of the chlorine atom in the structure is believed to play a crucial role in increasing biological activity through improved interactions with cellular targets .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. Specifically, derivatives have shown promise in models of ischemic stroke, where they exhibit high neuroprotection . This suggests potential applications in treating neurodegenerative diseases or conditions involving oxidative stress.

Pharmacological Mechanisms

1. Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes implicated in disease processes. For example, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease . The ability to inhibit AChE could lead to improved cognitive function by increasing acetylcholine levels in the brain.

2. Targeting Kinases

Research indicates that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. The interaction with cyclin-dependent kinases (CDKs) has been noted, suggesting that this compound may interfere with cancer cell cycle regulation . This mechanism highlights its potential use in targeted cancer therapies.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Benzyloxy)-2-chloroquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in pathogens. The exact molecular pathways depend on the specific application and the biological target being studied.

Comparación Con Compuestos Similares

Similar Compounds

6-(Benzyloxy)quinoline: Lacks the chlorine atom at the 2-position.

2-Chloroquinoline: Lacks the benzyloxy group at the 6-position.

6-Methoxy-2-chloroquinoline: Contains a methoxy group instead of a benzyloxy group at the 6-position.

Uniqueness

6-(Benzyloxy)-2-chloroquinoline is unique due to the presence of both the benzyloxy group and the chlorine atom, which impart distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can lead to unique therapeutic effects compared to other quinoline derivatives.

Actividad Biológica

6-(Benzyloxy)-2-chloroquinoline is an organic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound's unique structure, featuring a benzyloxy group at the 6-position and a chlorine atom at the 2-position, contributes to its potential therapeutic applications, particularly in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound is multifaceted, influencing various biochemical pathways and cellular processes. Research indicates that this compound exhibits significant interactions with enzymes, particularly cytochrome P450, which plays a critical role in drug metabolism and the detoxification of xenobiotics.

- Target Interaction : The compound interacts with several biological targets, including topoisomerase II, which is essential for DNA replication and repair. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to cellular dysfunction.

- Induction of Apoptosis : In cancer cell lines, this compound has been reported to induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

- Biochemical Pathways : This compound affects various biochemical pathways, including those involved in protein synthesis and cellular signaling.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests rapid elimination from the body. For example, related compounds have shown mean plasma half-lives as short as 38 minutes. This rapid clearance can influence dosing regimens in therapeutic applications.

Cellular Effects

The effects of this compound vary based on concentration and cell type:

- Low Concentrations : Minimal toxicity observed; potential modulation of specific biochemical pathways.

- High Concentrations : Induction of significant cellular stress leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-(Benzyloxy)quinoline | Lacks chlorine at the 2-position | Limited anticancer activity |

| 2-Chloroquinoline | Lacks benzyloxy group at the 6-position | Antimicrobial properties |

| 6-Methoxy-2-chloroquinoline | Contains methoxy instead of benzyloxy | Reduced interaction with biological targets |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer types by inducing apoptosis through mitochondrial disruption.

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit topoisomerase II activity, which is crucial for DNA replication. This inhibition leads to increased DNA damage in cancer cells.

- Antiviral Activity : Recent investigations into quinoline derivatives indicate potential antiviral properties against SARS-CoV-2 by inhibiting cysteine proteases involved in viral replication .

Propiedades

IUPAC Name |

2-chloro-6-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJPIBUDBOUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459182 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623144-17-2 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.